molecular formula C9H12O B1656031 Bicyclo[3.3.1]non-2-en-9-one CAS No. 4844-11-5

Bicyclo[3.3.1]non-2-en-9-one

Cat. No.: B1656031
CAS No.: 4844-11-5
M. Wt: 136.19 g/mol
InChI Key: JBABOCXXIKVIAK-UHFFFAOYSA-N
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Description

Bicyclo[331]non-2-en-9-one is an organic compound with the molecular formula C₉H₁₂O It is a bicyclic ketone characterized by a unique structure that includes two fused cyclohexane rings with a double bond and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[3.3.1]non-2-en-9-one can be synthesized through several methods. One common approach involves the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone . Another method includes the reaction between carvone and ethyl acetoacetate . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale condensation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The exact methods can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.3.1]non-2-en-9-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the bicyclic structure.

Scientific Research Applications

Bicyclo[3.3.1]non-2-en-9-one has several scientific research applications:

Mechanism of Action

The mechanism by which bicyclo[3.3.1]non-2-en-9-one and its derivatives exert their effects involves interactions with specific molecular targets and pathways. For instance, some derivatives have been found to inhibit the Wnt signaling pathway, which is involved in cell proliferation and differentiation . This inhibition can lead to potential therapeutic applications in cancer treatment.

Comparison with Similar Compounds

Bicyclo[3.3.1]non-2-en-9-one can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific reactivity due to the presence of the double bond and ketone group.

Properties

IUPAC Name

bicyclo[3.3.1]non-2-en-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c10-9-7-3-1-4-8(9)6-2-5-7/h1,3,7-8H,2,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBABOCXXIKVIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC=CC(C1)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50964067
Record name Bicyclo[3.3.1]non-2-en-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4844-11-5
Record name Bicyclo(3.3.1)non-2-en-9-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004844115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[3.3.1]non-2-en-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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